(((2-Bromo-5-methoxybenzyl)oxy)methanetriyl)tribenzene

Description

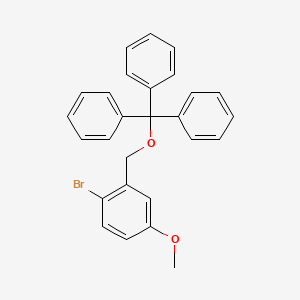

“(((2-Bromo-5-methoxybenzyl)oxy)methanetriyl)tribenzene” is a complex aromatic compound characterized by a central methanetriyltribenzene core substituted with a 2-bromo-5-methoxybenzyloxy group. The bromine atom at the 2-position and methoxy group at the 5-position on the benzyl moiety impart distinct electronic and steric properties.

Properties

IUPAC Name |

1-bromo-4-methoxy-2-(trityloxymethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23BrO2/c1-29-25-17-18-26(28)21(19-25)20-30-27(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-19H,20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBRMQOXZUDBAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((2-Bromo-5-methoxybenzyl)oxy)methanetriyl)tribenzene typically involves multiple steps, starting with the preparation of 2-Bromo-5-methoxybenzyl bromide. This intermediate can be synthesized by bromination of 5-methoxybenzyl alcohol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or dichloromethane .

The next step involves the reaction of 2-Bromo-5-methoxybenzyl bromide with triphenylmethanol under acidic conditions to form the desired tribenzene compound. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the formation of the tribenzene core .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring of reaction parameters are common practices in industrial settings to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

(((2-Bromo-5-methoxybenzyl)oxy)methanetriyl)tribenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to form dehalogenated products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dehalogenated products.

Scientific Research Applications

(((2-Bromo-5-methoxybenzyl)oxy)methanetriyl)tribenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (((2-Bromo-5-methoxybenzyl)oxy)methanetriyl)tribenzene involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its full potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

- Target Compound : Features a 2-bromo-5-methoxybenzyloxy group. Bromine (electron-withdrawing) and methoxy (electron-donating) groups create a polarized aromatic system.

- Accutrace™ S10 : Substituted with 3-sec-butyl and 4-decyloxy groups, resulting in a highly lipophilic structure optimized for fuel compatibility .

- Solvent Yellow 124: An azo compound with an N-ethyl-N-alkyl chain, enabling solubility in non-polar matrices .

Physical and Chemical Properties

Research Findings and Key Differentiators

Reactivity : The target compound’s bromine atom enables cross-coupling reactions absent in Accutrace™ S10 or Solvent Yellow 122.

Stability : Accutrace™ S10’s long alkyl chains prevent degradation in fuels, whereas the target compound’s bromine may limit thermal stability .

Regulatory Compliance : Accutrace™ S10 and Solvent Yellow 124 are mandated in specific concentrations (e.g., 1.25 kg Accutrace™ S10/5,000 hL kerosene), highlighting their irreplaceable role in fuel taxation .

Synthetic Complexity : The target compound’s synthesis likely requires precise bromination conditions to avoid side reactions, contrasting with Accutrace™ S10’s straightforward alkylation .

Q & A

Basic Question: What are the recommended synthetic routes for (((2-Bromo-5-methoxybenzyl)oxy)methanetriyl)tribenzene, and how can competing byproducts be minimized?

Methodological Answer:

The synthesis of tribenzene derivatives typically involves multi-step functionalization of a benzene precursor. For example, bromination and methoxy-group introduction can be achieved via electrophilic substitution using reagents like or , followed by alkylation with methoxybenzyl halides . Competing byproducts (e.g., over-brominated isomers) can be minimized by controlling reaction temperature (e.g., 0–5°C for bromination) and using stoichiometric catalysts like . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to isolate the target compound .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : - and -NMR can resolve the methoxy () and bromine-substituted aromatic protons (). The tribenzene core’s symmetry reduces splitting complexity .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (, exact mass ~397.05 g/mol) and detects halogen isotopic patterns .

- UV-Vis Spectroscopy : The bromine and methoxy groups absorb at 250–300 nm, useful for quantifying concentration in solutions .

Basic Question: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

Tribenzene derivatives are sensitive to UV light and oxidation. Accelerated stability studies (40°C/75% relative humidity for 6 months) combined with HPLC monitoring (C18 column, acetonitrile/water mobile phase) reveal degradation products like de-brominated or demethylated analogs . For long-term storage, recommend amber vials under inert gas (argon) at -20°C, with stabilizers like BHT (0.1% w/w) to inhibit radical oxidation .

Advanced Question: How can researchers resolve spectral interference when analyzing this compound in multi-component mixtures (e.g., fuel markers)?

Methodological Answer:

In mixtures with anthraquinone dyes or alkylated benzenes (e.g., Accutrace™ markers), overlapping UV-Vis or fluorescence signals complicate analysis. Use orthogonal methods:

- HPLC-DAD : A C8 column with a methanol/water gradient separates the compound () from Solvent Yellow 124 () .

- GC-MS with Derivatization : Silylation (e.g., BSTFA) improves volatility for detecting trace impurities .

- Chemometric Analysis : Partial least squares (PLS) regression deconvolutes overlapping peaks in spectrophotometric data .

Advanced Question: What computational tools are suitable for predicting reaction pathways or electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Gaussian or ORCA software calculates HOMO-LUMO gaps (predicting redox behavior) and simulates bromine’s electron-withdrawing effects on aromatic rings .

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) model interactions in solvent systems (e.g., hexane vs. ethanol) to optimize solubility .

- Retrosynthesis AI : Platforms like Pistachio or Reaxys propose feasible routes using analogous reactions (e.g., coupling of 2-bromo-5-methoxybenzyl alcohol with tribenzene precursors) .

Advanced Question: How should researchers address contradictions in reported degradation rates of halogenated tribenzene derivatives?

Methodological Answer:

Discrepancies often arise from varying experimental conditions:

- Light Source Differences : Compare UV irradiation intensity (e.g., 254 nm vs. 365 nm) and use actinometers to standardize photolysis rates .

- Matrix Effects : Degradation in polar solvents (e.g., acetone) vs. non-polar matrices (e.g., diesel) alters reaction kinetics. Use to track matrix-specific degradation products .

- Statistical Validation : Apply ANOVA to assess significance of reported half-lives () across studies, controlling for purity (≥98% by HPLC) and oxygen levels .

Advanced Question: What strategies enable selective functionalization of the tribenzene core without disrupting the bromine-methoxy substituents?

Methodological Answer:

- Protecting Groups : Temporarily shield methoxy groups with tert-butyldimethylsilyl (TBDMS) ethers during lithiation or cross-coupling reactions .

- Pd-Catalyzed Coupling : Suzuki-Miyaura reactions with aryl boronic acids target the tribenzene core selectively under mild conditions (e.g., , , 60°C) .

- Microwave-Assisted Synthesis : Short reaction times (5–10 min) reduce side reactions like demethylation or C-Br bond cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.